(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one
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Overview
Description
(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one is a complex organic compound with a unique structure that includes a furan ring and multiple aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one typically involves multiple steps, including the formation of the furan ring and the attachment of the aromatic groups. Common synthetic routes may include the use of reagents such as phenylmagnesium bromide and 4-methoxybenzyl chloride under controlled conditions to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Aromatic substitution reactions can occur on the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups.
Scientific Research Applications
(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one: Unique due to its specific structure and combination of functional groups.
Other furan derivatives: Compounds with similar furan rings but different substituents.
Aromatic ethers: Compounds with similar aromatic groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of a furan ring with multiple aromatic groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
252667-55-3 |
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Molecular Formula |
C26H24O5 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2H-furan-5-one |
InChI |
InChI=1S/C26H24O5/c1-28-22-12-8-20(9-13-22)26(19-6-4-3-5-7-19,21-10-14-23(29-2)15-11-21)30-18-24-16-17-25(27)31-24/h3-17,24H,18H2,1-2H3/t24-/m0/s1 |
InChI Key |
SXLYCSPBTMLSKV-DEOSSOPVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C=CC(=O)O4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C=CC(=O)O4 |
Origin of Product |
United States |
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